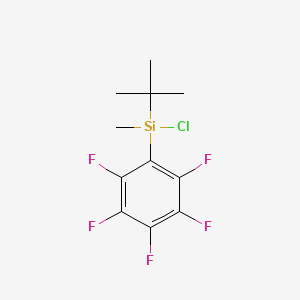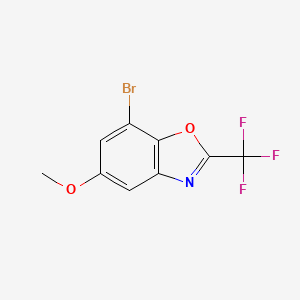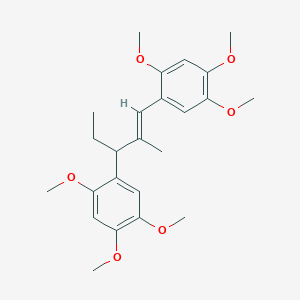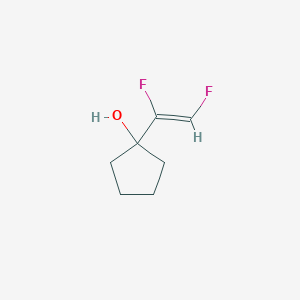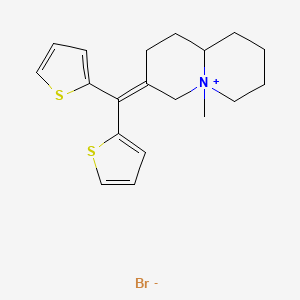
7-(Dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiquizium bromide is an organic bromide salt of tiquizium, known for its antispasmodic properties. It is primarily used to treat convulsions and hypermobility in conditions such as gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis . The compound has a molecular formula of C19H24NS2.Br and is classified as a muscarinic antagonist, which means it blocks the actions of acetylcholine at muscarinic receptors .
Vorbereitungsmethoden
The synthesis of tiquizium bromide involves several steps:
Starting Materials: The reaction begins with 2-piperidineethanol and acrylonitrile.
Formation of N-(2-cyanoethyl)piperidine-2-ethanol: This intermediate is formed by reacting 2-piperidineethanol with acrylonitrile.
Conversion to Chloronitrile: The intermediate is then treated with thionyl chloride (SOCl2) to form the chloronitrile.
Cyclization: The chloronitrile undergoes cyclization with sodium hydride (NaH) to form 3-cyanoquinolizidine.
Hydrolysis: The cyano group is hydrolyzed with ethanol and hydrochloric acid to yield ethyl quinolizidine-3-carboxylate.
Grignard Reaction: The carboxylate reacts with 2-thienylmagnesium bromide to form thienyl-3-quinolizidinyl methanol.
Dehydration: This intermediate is dehydrated with hydrochloric acid in ethanol to produce 3-(di-2-thienylmethylene)quinolizidine.
Quaternization: Finally, the compound is quaternized with methyl bromide in acetone to form tiquizium bromide.
Analyse Chemischer Reaktionen
Tiquizium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction:
Major Products: The primary product of these reactions is the quaternary ammonium salt, which is the active form of tiquizium bromide.
Wissenschaftliche Forschungsanwendungen
Tiquizium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of muscarinic antagonists and their interactions with receptors.
Biology: The compound is utilized to investigate the physiological effects of muscarinic receptor blockade, particularly in smooth muscle tissues.
Wirkmechanismus
Tiquizium bromide exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors found in smooth muscles, cardiac muscles, and various exocrine glands. By inhibiting the binding of acetylcholine, tiquizium bromide prevents the cascade of intracellular events that lead to smooth muscle contraction and increased glandular secretions. This results in the relaxation of smooth muscles and a reduction in secretions, making it effective in treating conditions like irritable bowel syndrome and peptic ulcers .
Vergleich Mit ähnlichen Verbindungen
Tiquizium bromide is unique among muscarinic antagonists due to its specific structure and high affinity for muscarinic receptors. Similar compounds include:
Hyoscine butylbromide: Another antispasmodic used to treat gastrointestinal disorders.
Atropine: A well-known muscarinic antagonist with broader applications, including as a pre-anesthetic medication.
Oxybutynin: Used primarily to treat overactive bladder by inhibiting muscarinic receptors in the bladder.
Tiquizium bromide stands out due to its specific efficacy in treating gastrointestinal and biliary tract disorders, as well as its relatively low incidence of side effects compared to other muscarinic antagonists .
Eigenschaften
IUPAC Name |
7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBNGRDAHSELMQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
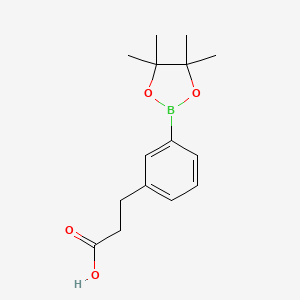
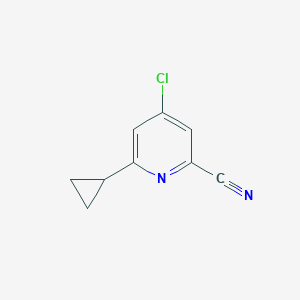
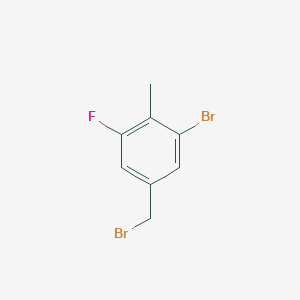

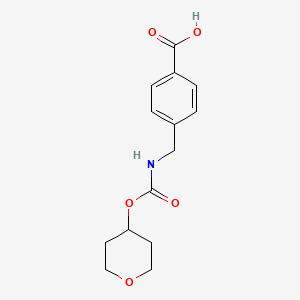


![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)
